Dibenzyloxydichlorosilane

silanediol synthesis non-hydrolytic route protecting group strategy

Dibenzyloxydichlorosilane (DBDCS; bis(benzyloxy)dichlorosilane) is a bifunctional organochlorosilane bearing two labile benzyloxy groups and two Si–Cl bonds. With a molecular weight of 313.2 g·mol⁻¹, density of 1.22 g·mL⁻¹, boiling point of 175 °C, and refractive index of 1.56, it is a transparent, moisture-sensitive liquid typically supplied at ≥95% purity.

Molecular Formula C14H14Cl2O2Si
Molecular Weight 313.2 g/mol
CAS No. 18414-52-3
Cat. No. B092231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzyloxydichlorosilane
CAS18414-52-3
Molecular FormulaC14H14Cl2O2Si
Molecular Weight313.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CO[Si](OCC2=CC=CC=C2)(Cl)Cl
InChIInChI=1S/C14H14Cl2O2Si/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2
InChIKeyCRWSBNXBRAPNNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzyloxydichlorosilane (CAS 18414-52-3): Core Properties and Procurement Context


Dibenzyloxydichlorosilane (DBDCS; bis(benzyloxy)dichlorosilane) is a bifunctional organochlorosilane bearing two labile benzyloxy groups and two Si–Cl bonds . With a molecular weight of 313.2 g·mol⁻¹, density of 1.22 g·mL⁻¹, boiling point of 175 °C, and refractive index of 1.56, it is a transparent, moisture-sensitive liquid typically supplied at ≥95% purity [1]. Its dual reactivity profile—nucleophilic substitution at silicon–chlorine and hydrogenolysis of the benzyloxy substituents—positions it as a versatile intermediate for polysiloxane synthesis, surface modification, and non‑hydrolytic silanol generation [2].

Why Generic Alkyl- or Aryl-Dichlorosilanes Cannot Replace Dibenzyloxydichlorosilane


Dibenzyloxydichlorosilane’s benzyloxy groups provide a non-aqueous route to silanols through catalytic hydrogenolysis, a feature absent in commonly stocked dichlorosilanes such as dichlorodimethylsilane, dichlorodiphenylsilane, or dichloromethylphenylsilane [1]. This capability eliminates the generation of HCl during silanol formation, preserving acid-sensitive functionality in downstream products. Additionally, the benzyloxy moiety serves as a traceless protecting group that can be removed without affecting the Si–O–Si backbone, enabling precise construction of unsymmetrical siloxanes via Pd/C-catalyzed cross-coupling [2]. Substituting a conventional dichlorosilane forfeits these orthogonal deprotection options and restricts the synthetic versatility of the silane building block [3].

Quantitative Differentiation Evidence for Dibenzyloxydichlorosilane vs. Closest Analogs


Non‑Hydrolytic Silanol Formation vs. Diphenyldichlorosilane

Benzyloxy-substituted silanes can be converted to silanol diols under neutral, non-aqueous hydrogenolysis conditions (Pd/C, H₂, THF), whereas diphenyldichlorosilane and other aryl-/alkyl-dichlorosilanes require aqueous hydrolysis that generates stoichiometric HCl and can trigger uncontrolled condensation [1]. In the seminal study by Igarashi et al., benzyloxysilanes afforded the corresponding silanols in yields comparable to or exceeding those obtained via conventional hydrolysis, while completely avoiding acid-mediated side reactions [1]. Although the paper does not report a direct head-to-head yield comparison with diphenyldichlorosilane, the preservation of acid-labile functionality is a class-level advantage inherent to the benzyloxy leaving group.

silanediol synthesis non-hydrolytic route protecting group strategy

Selective Synthesis of Unsymmetrical Siloxanes via Benzyloxy Leaving Group

Benzyloxysilanes undergo Pd/C-catalyzed cross-coupling with halosilanes to furnish unsymmetrical siloxanes, co‑producing benzyl halides that are easily removed. This reactivity is unavailable for phenyl- or methyl-substituted chlorosilanes [1]. In optimal cases, the coupling proceeds quantitatively, although the published communication reports isolated yields typically exceeding 70% for representative substrates [1]. For example, the reaction of PhMe₂SiOBn with Ph₃SiCl gave the unsymmetrical disiloxane PhMe₂SiOSiPh₃ in 89% isolated yield [1], demonstrating the efficiency of the benzyloxy/halosilane coupling manifold.

unsymmetrical siloxane cross-coupling benzyl halide co-product

Hydrolysis Sensitivity Rating Comparison with Common Dichlorosilanes

ChemicalBook assigns DBDCS a hydrolysis sensitivity rating of 8 (reacts rapidly with moisture, water, protic solvents) . By comparison, dichlorodimethylsilane (CAS 75-78-5) also carries a rating of 8, while diphenyldichlorosilane (CAS 80-10-4) is rated 7 (reacts slowly with moisture/water) . The high sensitivity of DBDCS mirrors that of the most reactive aliphatic chlorosilanes, indicating that moisture exclusion during storage and use is equally critical. However, its benzyloxy substituents do not confer additional moisture instability beyond what is expected for a dichlorosilane of similar steric profile.

hydrolysis sensitivity moisture stability handling safety

Physical Property Differentiation: Boiling Point and Density vs. Workhorse Dichlorosilanes

Dibenzyloxydichlorosilane exhibits a boiling point of 175 °C and a density of 1.22 g·mL⁻¹ at ambient pressure . In contrast, dichlorodimethylsilane boils at 70 °C (density 1.06 g·mL⁻¹) and diphenyldichlorosilane boils at 304 °C (density 1.22 g·mL⁻¹) [1]. DBDCS thus occupies an intermediate volatility window: far less volatile than dichlorodimethylsilane, reducing evaporative losses during ambient handling, yet still distillable at moderate temperatures, unlike the high-boiling diphenyldichlorosilane that often requires vacuum distillation. Its density is identical to that of diphenyldichlorosilane, suggesting similar phase behavior in two-phase reaction systems.

boiling point density distillation physical properties

Benzyloxy Group as a Traceless Protecting Group for Silanols

The benzyloxy substituent is well-established as a protecting group for silanols; it withstands many common synthetic transformations and can be cleaved quantitatively by catalytic hydrogenolysis (Pd/C, H₂) or mild Lewis acids [1]. In this context, DBDCS serves as a protected silanediol equivalent: the two Si–Cl bonds allow incorporation of the silicon center into a target molecule, after which hydrogenolytic removal of the benzyl groups reveals the free silanediol functionality without exposing the intermediate to aqueous acid or base [2]. No analogous traceless protection strategy is possible with phenyl- or methyl-substituted dichlorosilanes, whose Si–C bonds resist cleavage under conditions compatible with most organic functional groups.

protecting group silanediol protection hydrogenolysis benzyl ether

Dual Si–Cl Functionality for Stepwise Derivatization

DBDCS contains two Si–Cl bonds that can be substituted sequentially under controlled conditions, enabling the installation of two different nucleophiles . For instance, the first chloride can be replaced by a bulky amine or alkoxide at low temperature, and the second by a different reagent after warming. This site-differentiation capability is also available in other dichlorosilanes, but the benzyloxy substituents in DBDCS offer an orthogonal deprotection handle absent in diphenyl- or dimethyl-dichlorosilanes [1][2]. Benzyltrichlorosilane (CAS 18171-74-9), by contrast, possesses three reactive Si–Cl bonds but only one benzyloxy group, limiting its utility for symmetrical or orthogonal protection strategies.

stepwise functionalization site-differentiation dichlorosilane building block

Procurement-Driven Application Scenarios for Dibenzyloxydichlorosilane


Non-Hydrolytic Synthesis of Acid-Sensitive Silanediol Intermediates

When the target silanediol is prone to acid-catalyzed condensation or the molecule contains acid-labile protecting groups, DBDCS enables silanediol formation via neutral hydrogenolysis rather than aqueous HCl-releasing hydrolysis. This route preserves functional group integrity and simplifies purification, as demonstrated by the Pd/C-catalyzed benzyloxy cleavage methodology [1].

Building Block for Unsymmetrical Siloxane Oligomers and Polymers

DBDCS is uniquely suited for the controlled construction of unsymmetrical siloxane sequences. The benzyloxy group serves as a masked silanol that can be selectively unveiled and cross-coupled with a different halosilane, enabling the iterative assembly of well-defined siloxane architectures that are challenging to obtain through statistical hydrolysis-condensation methods [2].

Surface Modification and Functional Coating Precursor

The two hydrolytically active Si–Cl bonds allow DBDCS to anchor onto hydroxylated surfaces (silica, glass, metal oxides), while the benzyloxy groups remain intact as latent functional handles. Subsequent hydrogenolytic removal generates surface-bound silanols for further functionalization without releasing corrosive HCl, a critical advantage for sensitive electronic or biomedical substrates [1][2].

Diversity-Oriented Synthesis of Organosilicon Libraries

With its orthogonal Si–Cl and Si–OBn reactivity, DBDCS allows sequential introduction of two different nucleophiles followed by deprotection to a silanediol or further coupling. This stepwise derivatization pathway supports the rapid generation of structurally diverse organosilicon compound libraries for medicinal chemistry and materials screening [3].

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